In-depth Technical Guide: The In Vitro Mechanism of Action of 3-(3-Furyl)quinuclidin-3-ol
In-depth Technical Guide: The In Vitro Mechanism of Action of 3-(3-Furyl)quinuclidin-3-ol
A Note to the Researcher:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that 3-(3-Furyl)quinuclidin-3-ol is a novel or not yet publicly characterized compound. There is no available data in peer-reviewed journals, patents, or pharmacological databases detailing its synthesis, in vitro activity, or mechanism of action.
Therefore, this document will serve as a predictive and methodological guide rather than a report on established findings. Leveraging established knowledge of structurally related compounds, specifically the quinuclidin-3-ol scaffold and known cholinergic modulators, this guide will:
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Propose a primary hypothesis for the mechanism of action of 3-(3-Furyl)quinuclidin-3-ol.
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Outline a comprehensive in vitro testing cascade to elucidate its pharmacological profile.
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Provide detailed, actionable protocols for the key experiments required to test the proposed hypothesis.
This approach is designed to provide a robust framework for researchers initiating an investigation into this molecule.
Part 1: Core Hypothesis - A Cholinergic Modulator
The quinuclidine ring is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds that interact with the cholinergic system.[1] Specifically, the 3-hydroxyquinuclidine moiety is a key pharmacophore for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3]
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Muscarinic Receptors (mAChRs): These are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[4] The 3-hydroxyl group of the quinuclidine core can form a critical hydrogen bond within the orthosteric binding site of mAChRs. Derivatives of 3-quinuclidinol are known to act as both agonists and antagonists at these receptors.[2][5][6] For example, (R)-3-quinuclidinol is a building block for M1/M3 agonists and antagonists.
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Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[7][8] The quinuclidine nitrogen, which is basic, can form a key cationic interaction with a conserved aromatic box in the nAChR binding site. Numerous nAChR agonists and partial agonists incorporate the quinuclidine scaffold to achieve high affinity.[3][9][10]
The addition of a 3-furyl group introduces an aromatic, electron-rich moiety with a heteroatom capable of hydrogen bonding. This group will significantly influence the electronic and steric profile of the molecule compared to simpler quinuclidinols, likely modulating its affinity and selectivity for different receptor subtypes.
Primary Hypothesis: 3-(3-Furyl)quinuclidin-3-ol acts as a modulator of cholinergic receptors, with a potential preference for either muscarinic or nicotinic subtypes depending on the spatial arrangement and electronic influence of the furyl group.
Part 2: Experimental Cascade for Mechanistic Elucidation
To systematically investigate the in vitro mechanism of action, a tiered approach is recommended. This workflow begins with broad screening and progresses to more specific functional and signaling assays.
Caption: Proposed experimental workflow for characterizing 3-(3-Furyl)quinuclidin-3-ol.
Part 3: Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of 3-(3-Furyl)quinuclidin-3-ol for a panel of human muscarinic (M1-M5) and nicotinic (e.g., α7, α4β2) receptor subtypes.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes.
Methodology:
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Membrane Preparation:
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Culture HEK293 or CHO cells stably expressing the human receptor subtype of interest (e.g., CHRM1 for M1).
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
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Competitive Binding Assay:
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In a 96-well plate, add in order:
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Assay Buffer (e.g., PBS with 0.1% BSA).
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A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for M1-M4, [³H]-Epibatidine for α4β2 nAChR).
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Increasing concentrations of the test compound, 3-(3-Furyl)quinuclidin-3-ol (typically from 10⁻¹⁰ M to 10⁻⁵ M).
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Cell membrane preparation.
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Controls:
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Total Binding: Radioligand + Membranes (no competitor).
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Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled ligand (e.g., Atropine for mAChRs).
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Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).
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Harvest the membranes onto a filter mat (e.g., GF/B) using a cell harvester, washing several times with ice-cold wash buffer to remove unbound radioligand.
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Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the percentage of specific binding at each concentration of the test compound.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Data Presentation:
| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) |
| Muscarinic M1 | [³H]-N-methylscopolamine | TBD |
| Muscarinic M2 | [³H]-AF-DX 384 | TBD |
| Muscarinic M3 | [³H]-4-DAMP | TBD |
| Nicotinic α7 | [¹²⁵I]-α-Bungarotoxin | TBD |
| Nicotinic α4β2 | [³H]-Epibatidine | TBD |
| Table to be populated with experimental results. |
Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptor Function
Objective: To determine if 3-(3-Furyl)quinuclidin-3-ol acts as an agonist or antagonist at Gq-coupled mAChRs (M1, M3, M5).
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃).[4] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic free Ca²⁺. This change can be measured using a Ca²⁺-sensitive fluorescent dye.
Methodology:
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Cell Preparation:
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Plate cells expressing the target receptor (e.g., CHO-M3) in a black-walled, clear-bottom 96-well plate.
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Allow cells to adhere and grow to ~90% confluency.
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Load the cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
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Wash the cells to remove excess dye.
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FLIPR (Fluorescent Imaging Plate Reader) Assay:
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Place the cell plate into the FLIPR instrument.
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Agonist Mode:
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Measure baseline fluorescence for ~10-20 seconds.
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Add increasing concentrations of 3-(3-Furyl)quinuclidin-3-ol and continue to measure fluorescence for an additional 2-3 minutes.
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A known agonist (e.g., Carbachol) should be used as a positive control.
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Antagonist Mode:
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Pre-incubate the cells with increasing concentrations of 3-(3-Furyl)quinuclidin-3-ol for 15-30 minutes.
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Measure baseline fluorescence.
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Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., Carbachol) and measure the fluorescence response.
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-
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Data Analysis:
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Agonist Mode: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).
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Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀, from which an antagonist dissociation constant (Kb) can be calculated using the Schild equation.
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Caption: Canonical Gq signaling pathway activated by muscarinic M1, M3, and M5 receptors.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for nAChR Function
Objective: To characterize the functional effects (agonist, partial agonist, antagonist) of 3-(3-Furyl)quinuclidin-3-ol on ligand-gated nAChRs.
Principle: nAChRs are ion channels. Their activation by an agonist causes an inward flow of cations (primarily Na⁺ and Ca²⁺), which can be measured as an electrical current under voltage-clamp conditions. This technique is the gold standard for characterizing ion channel modulators.
Methodology:
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Oocyte Preparation:
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Harvest oocytes from Xenopus laevis.
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Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).
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Incubate oocytes for 2-5 days to allow for receptor expression on the cell surface.
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Electrophysiological Recording:
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Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).
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Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
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Clamp the membrane potential at a holding potential (e.g., -70 mV).
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Agonist Mode: Apply increasing concentrations of 3-(3-Furyl)quinuclidin-3-ol via the perfusion system for a short duration (e.g., 5-10 seconds) and record the elicited inward current. Allow for a washout period between applications.
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Antagonist Mode: Co-apply a fixed concentration of the test compound with a known concentration (e.g., EC₅₀) of an agonist like acetylcholine to measure inhibition of the agonist-evoked current.
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Data Analysis:
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Measure the peak amplitude of the current elicited at each concentration.
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Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
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Plot the normalized current vs. log concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and relative efficacy (Imax).
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For antagonists, calculate the percent inhibition of the agonist response.
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Part 4: Concluding Remarks and Future Directions
The provided framework offers a logical and comprehensive pathway to define the in vitro mechanism of action for the novel compound 3-(3-Furyl)quinuclidin-3-ol. Based on its structural alerts, a high probability of interaction with the cholinergic system is predicted. The initial binding assays will be crucial in identifying the primary target(s). Subsequent functional assays will then define the nature of this interaction—whether it is agonism, antagonism, or partial agonism—and reveal its potency and efficacy.
Should these initial tiers confirm activity at a specific receptor subtype, further investigation into downstream signaling pathways (e.g., ERK phosphorylation), receptor desensitization kinetics, and potential allosteric modulation would be warranted to build a complete pharmacological profile.
References
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Matsui, M., et al. (1999). Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 47(3), 356-365. [Link]
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Lee, W.-H., et al. (2012). Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH). Molecules, 17(10), 12289-12302. [Link]
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Di-Pietro, A., et al. (2010). Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. Molecules, 15(3), 1645-1655. [Link]
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Wu, J., et al. (2015). Role of the nicotinic acetylcholine receptor α3 subtype in vascular inflammation. British Journal of Pharmacology, 172(12), 3025-3040. [Link]
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Zorc, B., et al. (2003). Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. Croatica Chemica Acta, 76(2), 147-154. [Link]
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Quadri, M., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. Bioorganic & Medicinal Chemistry, 27(3), 449-460. [Link]
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Jain, P., et al. (2025). 3-(4-Hydroxyphenyl-1,2,3-Triazol-1-yl)Quinuclidine, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, Attenuates Inflammatory Pain with a Favorable Central Nervous System Safety Profile in Mice. ACS Pharmacology & Translational Science. [Link]
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Nys, M., et al. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 12(5), 2970-3005. [Link]
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Liu, X., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(50), 12632-12637. [Link]
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Quadri, M., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. ResearchGate. [Link]
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Wikidoc. (2018). Muscarinic acetylcholine receptor M3. [Link]
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Kovarik, Z., et al. (2024). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 25(1), 1. [Link]
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